molecular formula C19H21BO7 B033580 YK-3-237 CAS No. 1215281-19-8

YK-3-237

Cat. No.: B033580
CAS No.: 1215281-19-8
M. Wt: 372.2 g/mol
InChI Key: AKNGHUAJAODDJA-FNORWQNLSA-N
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Description

YK 3-237 is a compound known for its role as an activator of sirtuin 1 (SIRT1), a member of the sirtuin family of proteins. Sirtuins are involved in various cellular processes, including aging, transcription, and stress resistance. YK 3-237 has been studied for its potential effects on sperm capacitation, a process essential for fertilization in mammals .

Mechanism of Action

Target of Action

YK-3-237, also known as (E)-(2-Methoxy-5-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)phenyl)boronic acid, is primarily an activator of sirtuin-1 (SIRT1) . SIRT1 is a member of the sirtuin family of proteins, which are class III histone deacetylases . These proteins play crucial roles in metabolism, DNA repair, and rRNA transcription .

Mode of Action

This compound activates SIRT1 in a concentration-dependent manner . This activation leads to the deacetylation of both wild-type and mutant p53 . Deacetylation of mutant p53 (mtp53) results in the depletion of mtp53 protein levels and up-regulation of wild-type p53 (WTp53)-target genes, such as PUMA and NOXA .

Biochemical Pathways

The activation of SIRT1 by this compound influences several biochemical pathways. In the context of pig sperm capacitation, this compound has been found to increase protein tyrosine phosphorylation, a key event associated with capacitation . This compound also induces acrosome reaction in capacitated spermatozoa, which is a crucial step for successful fertilization . Furthermore, this compound raises intracellular calcium levels and induces sperm intracellular pH alkalinization through a CatSper independent mechanism .

Result of Action

The activation of SIRT1 by this compound and the subsequent deacetylation of mtp53 have significant cellular effects. For instance, this compound inhibits the proliferation of triple-negative breast cancer (TNBC) cells carrying mtp53 . In the context of pig sperm capacitation, this compound promotes capacitation-related events, such as increased protein tyrosine phosphorylation and acrosome reaction .

Action Environment

For instance, its role in promoting pig sperm capacitation suggests that its effects can be influenced by the specific biochemical environment of the female reproductive tract .

Preparation Methods

The synthesis of YK 3-237 involves several steps, including the preparation of boronic acid chalcone analogs derived from combretastatin A-4. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

YK 3-237 undergoes various chemical reactions, including:

    Oxidation: YK 3-237 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert YK 3-237 into reduced forms.

    Substitution: YK 3-237 can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

YK 3-237 has several scientific research applications:

    Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.

    Biology: Investigated for its role in sperm capacitation and other cellular processes.

    Medicine: Potential therapeutic applications due to its activation of sirtuin 1, which is involved in aging and stress resistance.

    Industry: Used in the development of new materials and compounds with specific properties.

Comparison with Similar Compounds

Similar compounds to YK 3-237 include other sirtuin activators such as resveratrol and SRT1720. Compared to these compounds, YK 3-237 has shown unique effects on sperm capacitation and protein acetylation patterns. Its specific interaction with sirtuin 1 and the resulting biochemical changes make it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

[2-methoxy-5-[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BO7/c1-24-16-8-6-12(9-14(16)20(22)23)5-7-15(21)13-10-17(25-2)19(27-4)18(11-13)26-3/h5-11,22-23H,1-4H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNGHUAJAODDJA-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=C(C=CC(=C1)/C=C/C(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of YK-3-237?

A1: this compound functions as a direct activator of the enzyme SIRT1 [, , ]. This activation enhances SIRT1's deacetylase activity, leading to the deacetylation of target proteins. One crucial target is mutant p53 (mtp53), a common oncogenic protein in several cancers [].

Q2: How does this compound impact mtp53 and what are the downstream effects?

A2: this compound promotes the deacetylation of mtp53, which subsequently triggers a reduction in mtp53 protein levels []. This decrease in mtp53 allows for the upregulation of WTp53-target genes, such as PUMA and NOXA, which are involved in promoting apoptosis [].

Q3: What are the observed effects of this compound on cell proliferation and survival in cancer cells?

A3: Studies have shown that this compound exhibits anti-proliferative effects, particularly in triple-negative breast cancer (TNBC) cells harboring mtp53 []. This anti-proliferative effect is linked to the induction of PARP-dependent apoptotic cell death and cell cycle arrest at the G2/M phase in these cells [].

Q4: Beyond cancer, has this compound demonstrated activity in other cell types?

A4: Research indicates that this compound can influence cellular metabolism. In mouse Sertoli cells, this compound modulated mitochondrial function, seemingly favoring oxidative phosphorylation []. This metabolic shift was accompanied by increased glucose consumption and lactate production, suggesting an enhancement of glycolytic flow, a process important for spermatogenesis [].

Q5: Are there any concerns regarding potential adverse effects of this compound?

A5: While this compound shows promise in targeting cancer cells, research suggests potential concerns. Studies using a murine model of renal fibrosis revealed that administration of SRT1720, another SIRT1 activator, exacerbated renal fibrosis []. This effect was attributed to the activation of EGFR and PDGFR signaling pathways in renal interstitial fibroblasts [, ]. It remains to be seen whether this compound shares a similar effect on renal fibrosis.

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